

# A Comparative Study of Trithionic Acid Corrosion on Different Alloys

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## Compound of Interest

Compound Name: Trithionic acid

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This guide provides an objective comparison of the corrosion performance of various alloys in the presence of **trithionic acid** and related polythionic acids. The information is supported by available experimental data and standardized testing protocols to assist in material selection for applications where such corrosive environments are a concern.

## Data Presentation: Comparative Corrosion Resistance

The following table summarizes the corrosion resistance of different alloys to polythionic acids, including **trithionic acid**. Direct quantitative data for **trithionic acid** is limited in open literature; therefore, data from general polythionic acid (PTA) exposure, which includes **trithionic acid**, and relevant acidic environments are included for a broader comparative perspective.

Alloy Category	Specific Alloy	Corrosion Rate	Remarks
Austenitic Stainless Steels	Type 304	Susceptible to PTA-SCC	Sensitized 304 stainless steel is highly susceptible to stress corrosion cracking (SCC) in the presence of thiosulfates, which are related to polythionic acids. Cracking can occur at very low concentrations.[1][2]
Type 316	Prone to PTA corrosion	Similar to Type 304, Type 316 can be susceptible to polythionic acid corrosion, especially when sensitized.[3]	
Duplex Stainless Steels	2205	Good resistance	Duplex stainless steels generally exhibit good resistance to stress corrosion cracking in chloride and sulfide environments.[4][5][6]
2507 (Super Duplex)	Excellent resistance	Super duplex grades offer even higher resistance to corrosion in aggressive environments compared to standard duplex grades.[7]	

Nickel-Based Alloys	Alloy 600	Can be susceptible to PTA corrosion	Specific grades of nickel alloys like Alloy 600 can experience polythionic acid corrosion under certain conditions.[3]
Alloy 625	< 0.25 mm/year (< 10 mpy)	In reducing polythionic acid environments, the corrosion rate is generally low. Alloy 625 is known for its excellent resistance to a wide range of corrosive media.[1]	
Alloy 800/800H/800HT	0.51 mm/year (20 mpy) in 5% H <sub>2</sub> SO <sub>4</sub> at 50°C	While specific data for trithionic acid is scarce, its performance in sulfuric acid provides an indication of its resistance in acidic environments. It is noted to be susceptible to sensitization, which can increase the risk of PTA-SCC.[8]	
Cr-Mo Steels	-	~137 mpy in refinery service	These steels are prone to localized pitting corrosion and PTA corrosion in hydrotreating units.

## Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of **trithionic acid** and polythionic acid corrosion.

## Polythionic Acid Stress Corrosion Cracking (SCC) Test (Based on ASTM G35)

This practice outlines the procedure for determining the susceptibility of stainless steels and related nickel-chromium-iron alloys to stress-corrosion cracking in polythionic acids.

### 1. Test Solution Preparation (Wackenroder's Solution):

- A solution of sulfurous acid ( $\text{H}_2\text{SO}_3$ ) is prepared by bubbling sulfur dioxide ( $\text{SO}_2$ ) gas through distilled water at room temperature until saturation.
- Hydrogen sulfide ( $\text{H}_2\text{S}$ ) gas is then bubbled through the saturated sulfurous acid solution. The reaction between  $\text{H}_2\text{S}$  and  $\text{H}_2\text{SO}_3$  produces a mixture of polythionic acids ( $\text{H}_2\text{S}_x\text{O}_6$ , where  $x$  ranges from 3 to 6), with tetrathionic and **trithionic acids** being significant components.
- The resulting solution is filtered to remove precipitated sulfur.

### 2. Specimen Preparation:

- Test specimens, typically U-bends, bent beams, or C-rings, are prepared from the alloy to be tested.
- For evaluating the effect of sensitization, specimens are heat-treated in a furnace at a specific temperature and duration (e.g., 650-750°C for several hours) to induce carbide precipitation at the grain boundaries.
- The stressed specimens are then exposed to the polythionic acid test solution at room temperature.

### 3. Exposure and Evaluation:

- Specimens are visually examined at regular intervals for the appearance of cracks.

- The time to cracking is recorded as a measure of the material's susceptibility to PTA-SCC.
- After testing, specimens are often examined metallographically to confirm the nature of the cracking (e.g., intergranular).

## Weight Loss Method for General Corrosion Rate Determination

This method is used to determine the general corrosion rate of an alloy in a specific environment.

### 1. Coupon Preparation:

- Rectangular coupons of the test alloys are prepared with a known surface area.
- The coupons are cleaned, degreased, and weighed accurately to the nearest 0.1 mg.

### 2. Corrosion Testing:

- The weighed coupons are immersed in the trithionic or polythionic acid solution for a predetermined period.
- The temperature and other environmental factors are kept constant throughout the test.

### 3. Post-Test Analysis:

- After the exposure period, the coupons are removed, carefully cleaned to remove corrosion products, dried, and re-weighed.
- The weight loss is used to calculate the corrosion rate, typically expressed in millimeters per year (mm/y) or mils per year (mpy), using the following formula: Corrosion Rate (mm/y) =  $(8.76 \times 10^4 \times W) / (A \times T \times D)$  Where:
  - W = Weight loss in grams
  - A = Surface area of the coupon in cm<sup>2</sup>
  - T = Exposure time in hours

- $D$  = Density of the alloy in  $\text{g/cm}^3$

## Electrochemical Testing

Electrochemical methods can provide rapid insights into the corrosion behavior of alloys.

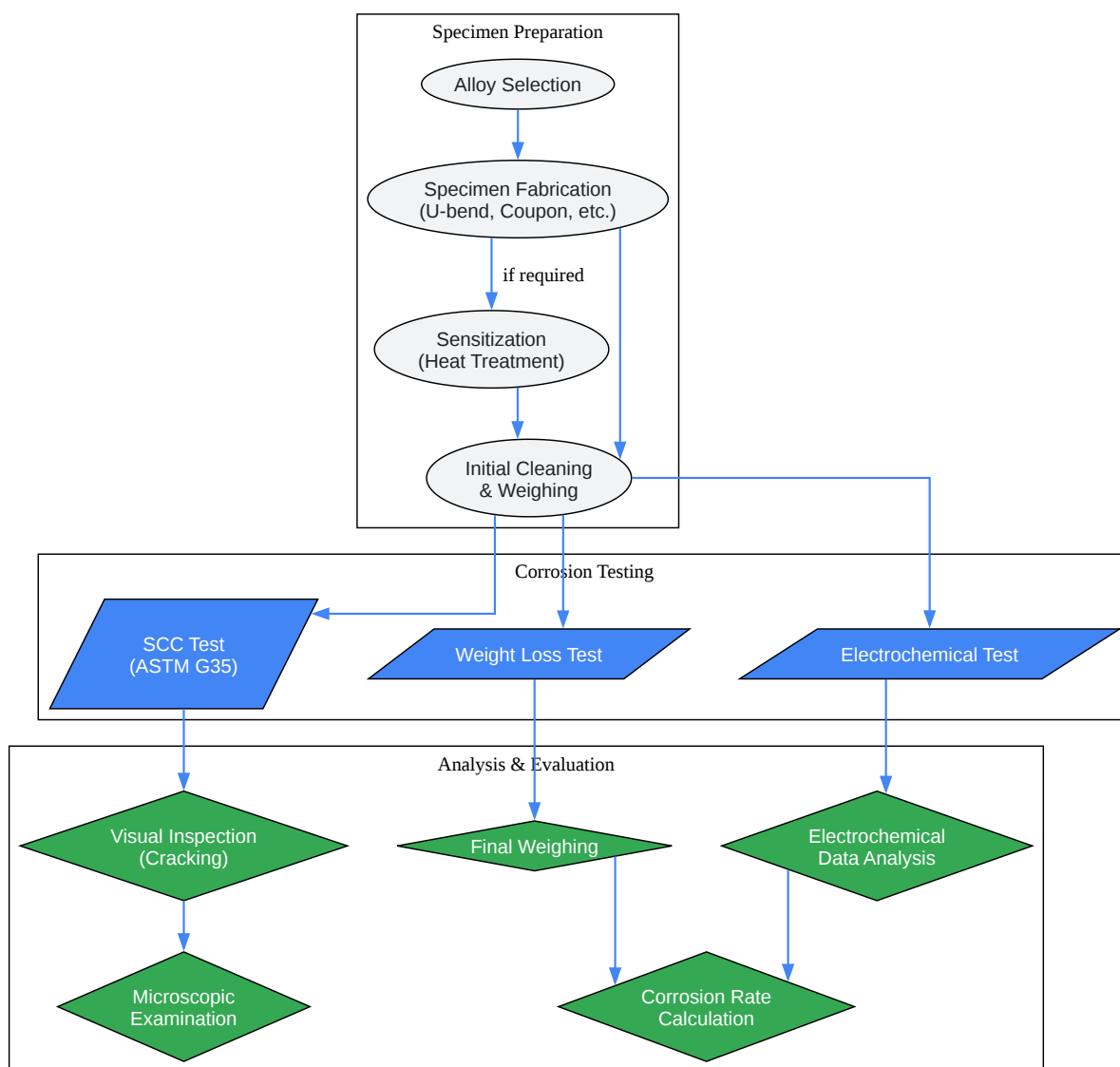
### 1. Test Setup:

- A standard three-electrode electrochemical cell is used, consisting of a working electrode (the alloy sample), a reference electrode (e.g., saturated calomel electrode - SCE), and a counter electrode (e.g., platinum or graphite).
- The electrolyte is the trithionic or polythionic acid solution.

### 2. Potentiodynamic Polarization:

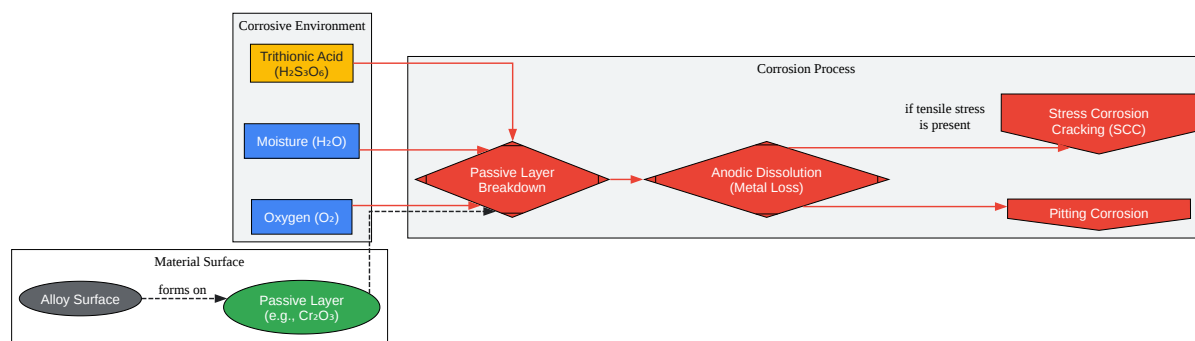
- The potential of the working electrode is scanned over a range, and the resulting current is measured.
- The polarization curve (a plot of potential versus the logarithm of current density) can be used to determine the corrosion potential ( $E_{\text{corr}}$ ) and corrosion current density ( $i_{\text{corr}}$ ).
- The corrosion rate is directly proportional to the corrosion current density.

## Mandatory Visualization



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Caption: Experimental workflow for evaluating alloy corrosion in **trithionic acid**.



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Caption: Simplified mechanism of **trithionic acid** corrosion on alloys.

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